Cas no 2580199-26-2 (8-(benzyloxy)carbonyl-2,2-dioxo-2lambda6-thia-8-azaspiro4.5decane-4-carboxylic acid)

8-(Benzyloxy)carbonyl-2,2-dioxo-2λ⁶-thia-8-azaspiro[4.5]decane-4-carboxylic acid is a spirocyclic sulfonamide derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a carboxylic acid functionality. This compound is of interest in synthetic organic chemistry due to its rigid spirocyclic scaffold, which can serve as a versatile intermediate for the development of pharmacologically active molecules. The presence of the Cbz group allows for selective deprotection under mild conditions, while the carboxylic acid moiety enables further derivatization. Its structural complexity and functional group diversity make it valuable for applications in medicinal chemistry, particularly in the design of enzyme inhibitors or peptidomimetics. The compound's stability and synthetic accessibility further enhance its utility in research settings.
8-(benzyloxy)carbonyl-2,2-dioxo-2lambda6-thia-8-azaspiro4.5decane-4-carboxylic acid structure
2580199-26-2 structure
商品名:8-(benzyloxy)carbonyl-2,2-dioxo-2lambda6-thia-8-azaspiro4.5decane-4-carboxylic acid
CAS番号:2580199-26-2
MF:C17H21NO6S
メガワット:367.416743993759
CID:5658423
PubChem ID:165894192

8-(benzyloxy)carbonyl-2,2-dioxo-2lambda6-thia-8-azaspiro4.5decane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 8-[(benzyloxy)carbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid
    • EN300-27732720
    • 2580199-26-2
    • 8-(benzyloxy)carbonyl-2,2-dioxo-2lambda6-thia-8-azaspiro4.5decane-4-carboxylic acid
    • インチ: 1S/C17H21NO6S/c19-15(20)14-11-25(22,23)12-17(14)6-8-18(9-7-17)16(21)24-10-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,19,20)
    • InChIKey: DPYGKDXMPKHNKE-UHFFFAOYSA-N
    • ほほえんだ: S1(CC(C(=O)O)C2(CCN(C(=O)OCC3C=CC=CC=3)CC2)C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 367.10895856g/mol
  • どういたいしつりょう: 367.10895856g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 612
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 109Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

8-(benzyloxy)carbonyl-2,2-dioxo-2lambda6-thia-8-azaspiro4.5decane-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27732720-0.5g
8-[(benzyloxy)carbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid
2580199-26-2 95.0%
0.5g
$1646.0 2025-03-19
Enamine
EN300-27732720-0.25g
8-[(benzyloxy)carbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid
2580199-26-2 95.0%
0.25g
$1577.0 2025-03-19
Enamine
EN300-27732720-2.5g
8-[(benzyloxy)carbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid
2580199-26-2 95.0%
2.5g
$3362.0 2025-03-19
Enamine
EN300-27732720-10g
8-[(benzyloxy)carbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid
2580199-26-2
10g
$7373.0 2023-09-10
Enamine
EN300-27732720-10.0g
8-[(benzyloxy)carbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid
2580199-26-2 95.0%
10.0g
$7373.0 2025-03-19
Enamine
EN300-27732720-0.05g
8-[(benzyloxy)carbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid
2580199-26-2 95.0%
0.05g
$1440.0 2025-03-19
Enamine
EN300-27732720-1g
8-[(benzyloxy)carbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid
2580199-26-2
1g
$1714.0 2023-09-10
Enamine
EN300-27732720-5g
8-[(benzyloxy)carbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid
2580199-26-2
5g
$4972.0 2023-09-10
Enamine
EN300-27732720-0.1g
8-[(benzyloxy)carbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid
2580199-26-2 95.0%
0.1g
$1508.0 2025-03-19
Enamine
EN300-27732720-1.0g
8-[(benzyloxy)carbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid
2580199-26-2 95.0%
1.0g
$1714.0 2025-03-19

8-(benzyloxy)carbonyl-2,2-dioxo-2lambda6-thia-8-azaspiro4.5decane-4-carboxylic acid 関連文献

8-(benzyloxy)carbonyl-2,2-dioxo-2lambda6-thia-8-azaspiro4.5decane-4-carboxylic acidに関する追加情報

Recent Advances in the Study of 8-(Benzyloxy)carbonyl-2,2-dioxo-2lambda6-thia-8-azaspiro4.5decane-4-carboxylic Acid (CAS: 2580199-26-2)

The compound 8-(benzyloxy)carbonyl-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid (CAS: 2580199-26-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic sulfonamide derivative is characterized by its rigid spiro[4.5]decane scaffold, which offers a promising platform for the development of novel bioactive molecules. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of enzyme inhibition and drug discovery.

One of the key areas of research involves the exploration of this compound as a potential inhibitor of cysteine proteases, a class of enzymes implicated in various pathological conditions, including cancer, inflammatory diseases, and parasitic infections. The presence of the sulfonamide moiety in the molecule is believed to contribute to its ability to interact with the active site of these enzymes, thereby modulating their activity. Recent in vitro studies have demonstrated that 8-(benzyloxy)carbonyl-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid exhibits moderate inhibitory activity against cathepsin B, a cysteine protease often overexpressed in tumor cells.

In addition to its potential as a protease inhibitor, this compound has also been investigated for its role in the synthesis of more complex molecular architectures. Researchers have utilized it as a key intermediate in the construction of spirocyclic peptidomimetics, which are designed to mimic the structural and functional properties of natural peptides while offering enhanced metabolic stability and bioavailability. Recent synthetic methodologies have focused on optimizing the yield and purity of the compound, with particular emphasis on green chemistry approaches to minimize environmental impact.

Another notable development is the application of 8-(benzyloxy)carbonyl-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid in the design of prodrugs. Its carboxylic acid functionality allows for facile conjugation with various drug molecules, enabling the development of targeted delivery systems. Recent preclinical studies have shown promising results in the context of prodrugs designed for site-specific activation, particularly in the treatment of solid tumors. The compound's ability to undergo enzymatic cleavage in specific microenvironments makes it an attractive candidate for such applications.

Despite these advancements, challenges remain in the further development of this compound. Issues such as solubility, pharmacokinetics, and off-target effects need to be addressed to fully realize its therapeutic potential. Ongoing research is focused on structural modifications to improve these properties, including the introduction of hydrophilic groups and the exploration of alternative spirocyclic frameworks. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, 8-(benzyloxy)carbonyl-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid represents a versatile and promising scaffold in medicinal chemistry. Its unique structural features and diverse applications underscore its potential as a valuable tool in drug discovery and development. Future research will likely focus on expanding its therapeutic repertoire and addressing current limitations, paving the way for its eventual translation into clinical applications.

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